

Penthiopyrad: A Technical Guide to its Classification as a Carboxamide Fungicide

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Compound of Interest

Compound Name: Penthiopyrad

Cat. No.: B7944325

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Introduction

Penthiopyrad is a broad-spectrum, systemic fungicide belonging to the pyrazole carboxamide chemical class.^{[1][2]} It demonstrates both preventative and curative activity against a wide range of foliar and soil-borne fungal pathogens in various agricultural crops and turfgrass.^{[1][3]} This technical guide provides an in-depth overview of **penthiopyrad**, focusing on its classification as a carboxamide fungicide, its molecular mode of action as a succinate dehydrogenase inhibitor (SDHI), and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

Penthiopyrad is chemically identified as (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.^{[2][4]} Its chemical structure is characterized by a pyrazole-carboxamide core linked to a thiophene ring.^[2]

Property	Value	Reference
Common Name	Penthiopyrad	[2]
Trade Name	Fontelis®, Vertisan®, Gaia®	[1][2][4]
Development Code	MTF-753, DPX-LEM 17	[2][4]
CAS Registry Number	183675-82-3	[2][4]
Molecular Formula	C ₁₆ H ₂₀ F ₃ N ₃ OS	[2][4]
Molecular Weight	359.42 g/mol	[2][4]
Appearance	White crystalline solid	[2]

Classification as a Carboxamide Fungicide

Penthiopyrad is classified as a pyrazolecarboxamide fungicide. The carboxamide group of fungicides is characterized by the presence of a carboxamide moiety in their chemical structure.[2] This group is further subdivided based on the specific chemical structure, with **penthiopyrad** falling into the pyrazole-carboxamide subgroup.[5] Carboxamides are recognized for their mode of action as succinate dehydrogenase inhibitors (SDHIs).[6][7]

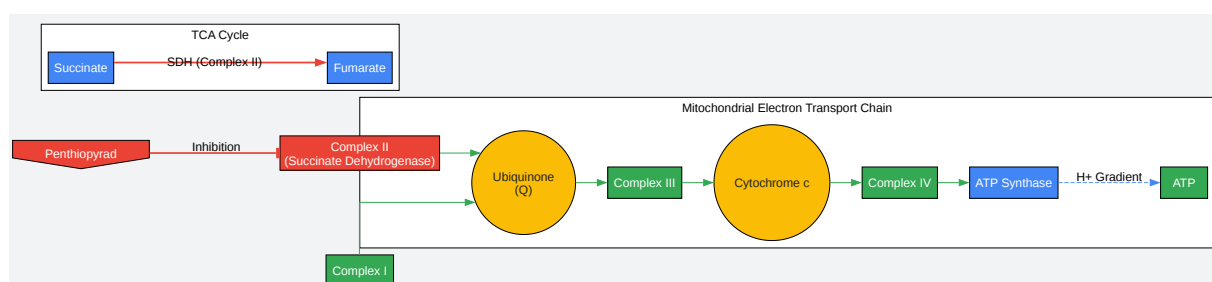
Mode of Action: Succinate Dehydrogenase Inhibition

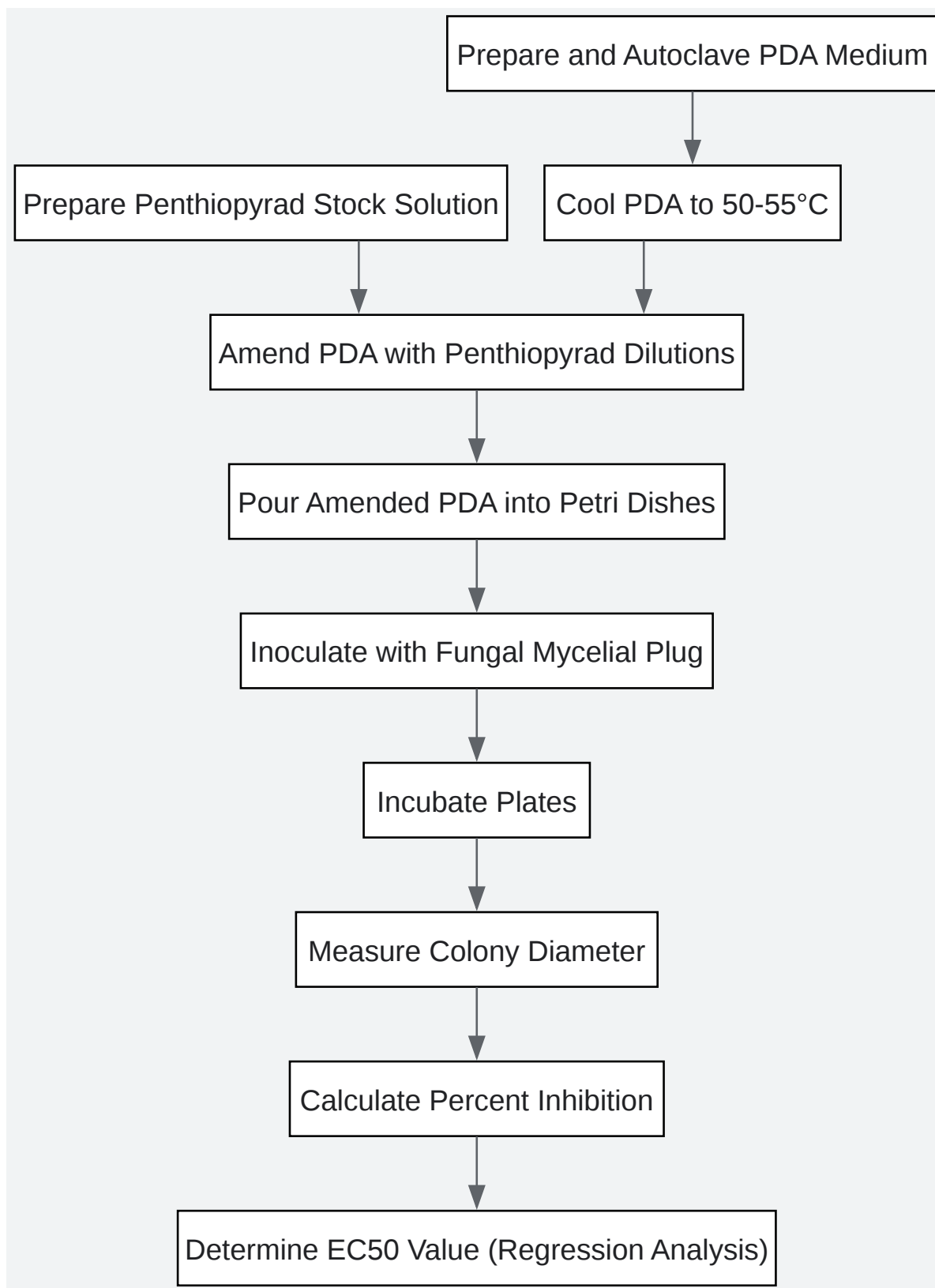
Penthiopyrad's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungal cells.[2][3][8] This inhibition disrupts cellular respiration and the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal death.[3][8]

The key steps in **penthiopyrad**'s mode of action are:

- **Uptake and Systemic Translocation:** **Penthiopyrad** is absorbed by the plant and translocated systemically, allowing it to protect both treated foliage and new growth.[3]

- Inhibition of Complex II: **Penthiopyrad** binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[\[6\]](#)
- Disruption of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone, a crucial step in the electron transport chain.[\[6\]](#)
- Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthesis by ATP synthase.[\[8\]](#)
- Fungal Growth Inhibition: The resulting energy deficit inhibits critical fungal life processes, including spore germination, mycelial growth, and sporulation.[\[1\]](#)[\[2\]](#)





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